molecular formula C27H56N2O7 B12777451 N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid CAS No. 83542-86-3

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Cat. No.: B12777451
CAS No.: 83542-86-3
M. Wt: 520.7 g/mol
InChI Key: ORWKHGBQQYXYCX-AJYBJSBJSA-N
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Description

Properties

CAS No.

83542-86-3

Molecular Formula

C27H56N2O7

Molecular Weight

520.7 g/mol

IUPAC Name

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C21H44N2.C6H12O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;7-1-2(8)3(9)4(10)5(11)6(12)13/h9-10,23H,2-8,11-22H2,1H3;2-5,7-11H,1H2,(H,12,13)/b10-9-;/t;2-,3-,4+,5-/m.1/s1

InChI Key

ORWKHGBQQYXYCX-AJYBJSBJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCN.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCN.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Nature and Properties

  • Molecular formula: C21H44N2
  • Molecular weight: 324.59 g/mol
  • CAS No.: 7173-62-8
  • Physical state: Typically supplied as a solid or solution for research use
  • Solubility: Soluble in organic solvents; preparation often requires careful solvent selection and temperature control to ensure clarity and stability of solutions.

Synthetic Routes

The preparation of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine generally involves the following steps:

  • Starting Materials : The synthesis begins with octadec-9-ene (oleyl group) and propane-1,3-diamine.
  • Alkylation Reaction : The oleyl group is introduced via an alkylation reaction where the double bond in the octadec-9-enyl moiety is preserved (Z-configuration). This is typically achieved by reacting oleyl halides (e.g., oleyl chloride or bromide) with propane-1,3-diamine under controlled conditions.
  • Reaction Conditions : The reaction is conducted under inert atmosphere to prevent oxidation of the double bond, often in anhydrous solvents such as ethanol or tetrahydrofuran (THF). Temperature control (room temperature to mild heating) and stoichiometric balance are critical to avoid side reactions.
  • Purification : The crude product is purified by recrystallization or chromatography to achieve high purity (≥98%) as required for research applications.

Preparation of Stock Solutions

  • Stock solutions are prepared by dissolving accurately weighed amounts of the compound in suitable solvents such as DMSO, ethanol, or aqueous buffers.
  • Concentrations typically range from 1 mM to 10 mM.
  • Solubility enhancement techniques include mild heating (37°C) and ultrasonic bath treatment.
  • Solutions must be clear before proceeding to further dilution or formulation steps.
  • Storage recommendations include -80°C for long-term (up to 6 months) and -20°C for short-term (up to 1 month) to maintain stability.
Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 3.08 0.62 0.31
5 15.40 3.08 1.54
10 30.81 6.16 3.08

Table 1: Preparation volumes for stock solutions of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine at various concentrations

Preparation of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid (D-Gluconic Acid)

Chemical Nature and Properties

  • Molecular formula: C6H12O7
  • Molecular weight: 196.16 g/mol
  • CAS No.: 526-95-4
  • Physical state: Colorless crystals or liquid form
  • Solubility: Highly soluble in water (~316 g/L at 20°C)
  • Melting point: ~131°C
  • pKa: 3.86 (acidic property)

Synthetic Routes

  • Biotechnological Oxidation : The most common industrial preparation of D-gluconic acid is via enzymatic oxidation of glucose using glucose oxidase. This method is preferred for its specificity and environmental friendliness.
  • Chemical Oxidation : Alternatively, glucose can be chemically oxidized using mild oxidants such as bromine water or nitric acid under controlled conditions to yield gluconic acid.
  • Purification : The product is purified by crystallization or ion-exchange chromatography to remove impurities and achieve high purity (≥95%).
  • Hydrate Form : The hydrate form (CAS 66905-24-6) is often isolated and stored at 2-8°C to maintain stability.

Preparation of Solutions

  • Due to its high water solubility, gluconic acid is typically dissolved directly in water or aqueous buffers.
  • Concentrations can be adjusted depending on application, with pH control necessary due to its acidic nature.
  • Storage is generally at ambient or refrigerated conditions to prevent degradation.
Property Value
Molecular Weight 196.16 g/mol
Solubility in Water 316 g/L at 20°C
Melting Point 131 °C
pKa 3.86
Physical State Colorless crystals or liquid
Storage Conditions 2-8°C (hydrate form)

Table 2: Key physical and chemical properties of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Combined Considerations for the Compound Mixture

The compound “N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid” likely refers to a formulation or salt involving both components. Preparation involves:

  • Sequential Dissolution : Prepare stock solutions of each component separately under their optimal conditions (organic solvent for the diamine, aqueous for gluconic acid).
  • Mixing Protocol : Combine solutions carefully, ensuring compatibility and clarity at each step. Use physical methods such as vortexing, mild heating, or sonication to aid dissolution.
  • pH Adjustment : The acidic nature of gluconic acid may protonate the diamine, potentially forming a salt. pH monitoring and adjustment may be necessary to stabilize the mixture.
  • Storage : Store the combined solution under conditions that preserve both components, typically refrigerated and protected from light.

Summary Table of Preparation Methods

Component Preparation Method Solvent/Conditions Purification Storage Conditions
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine Alkylation of propane-1,3-diamine with oleyl halide Anhydrous organic solvents, inert atmosphere, mild heating Recrystallization, chromatography -80°C (6 months), -20°C (1 month)
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid Enzymatic oxidation of glucose or chemical oxidation Aqueous solution, mild conditions Crystallization, ion-exchange chromatography 2-8°C (hydrate form)
Combined formulation Sequential dissolution and mixing Organic solvent + aqueous solution Ensure clear solution, pH control Refrigerated, protected from light

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, which can be further utilized in various chemical and biological applications .

Scientific Research Applications

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine

  • Molecular Formula : C21H44N2
  • Molecular Weight : 324.59 g/mol
  • CAS Number : 7173-62-8

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

  • Molecular Formula : C6H12O6
  • Molecular Weight : 180.16 g/mol
  • CAS Number : Not specified

A. Drug Delivery Systems

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine has been investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively.

B. Antimicrobial Agents

Research indicates that derivatives of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine exhibit antimicrobial properties against a range of pathogens. This makes it a candidate for developing new antimicrobial agents.

A. Surfactants and Emulsifiers

Both compounds can serve as surfactants in various formulations. Their ability to reduce surface tension is crucial in applications such as cosmetics and food products.

B. Polymer Chemistry

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine is utilized in the synthesis of polymeric materials with enhanced properties such as flexibility and thermal stability.

A. Synthesis of Chiral Compounds

The presence of multiple chiral centers in (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid makes it valuable for synthesizing chiral drugs used in treating various diseases.

B. Enzyme Inhibitors

Studies have shown that modified forms of these compounds can act as enzyme inhibitors in biochemical pathways relevant to disease states.

Case Study 1: Drug Delivery Research

A study published in the Journal of Controlled Release demonstrated the use of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine as a carrier for anticancer drugs. The results indicated improved solubility and bioavailability of the drugs when encapsulated within lipid-based nanoparticles formed by this compound .

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory evaluated the antimicrobial activity of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine against Staphylococcus aureus. The compound exhibited significant inhibitory effects at low concentrations .

Case Study 3: Chiral Compound Synthesis

A recent publication highlighted the synthesis of various chiral compounds using (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid as a precursor. The study reported high yields and enantioselectivity in the resulting products .

Mechanism of Action

The mechanism of action of N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into cell membranes, affecting membrane fluidity and permeability. Additionally, the multiple hydroxyl groups enable interactions with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Comparative Analysis with Analogues

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine vs. Other Polyamines

Table 1: Comparison with Propane-1,3-diamine Derivatives
Compound Name Substituents/Modifications Key Applications Reference
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine Oleyl chain (C18:1, Z-C9) Surfactants, lipid-based drug delivery
N,N′-bis(9-anthrylmethyl)propane-1,3-diamine (APD) Anthracene groups HPLC derivatization of formaldehyde
N,N′-bis(3-pyridylmethyl)propane-1,3-diamine (3-PPD) Pyridylmethyl groups Aldehyde detection in analytical chemistry
N-(2-aminoethyl)propane-1,3-diamine Short alkyl chain (C2) Anti-HIV-1 activity, macrocycle synthesis

Key Findings :

  • Chain Length and Hydrophobicity : The oleyl chain in N'-[(Z)-octadec-9-enyl]propane-1,3-diamine enhances lipid compatibility, unlike shorter-chain analogues (e.g., APD or 3-PPD), which prioritize aqueous solubility for analytical applications .
  • Biological Activity: Propane-1,3-diamine derivatives with polar groups (e.g., pyridyl or aminoethyl) exhibit antimicrobial or antiviral properties, while the oleyl variant’s applications are more physicochemical .
Table 2: Comparison with Lipidated Amines
Compound Name Alkyl Chain Structure Applications Reference
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine Unsaturated (C18:1) Nucleic acid delivery, surfactants
N'-2-[(2,6-diamino-1-oxohexyl)amino]ethyl-2-hexadecyl-N-[(9Z)-octadec-9-enyl]propane diamide Branched, multi-alkyl Lipid-based drug delivery
N,N-dimethyl-9-octadecenamide Shorter chain (C18:1, amide linkage) Industrial surfactants

Key Findings :

  • Delivery Efficiency : The oleyl diamine’s linear structure improves nucleic acid complexation compared to branched analogues, which may hinder cellular uptake .
  • Synthetic Flexibility : Unlike amide-linked lipidated amines, the diamine’s primary amines allow further functionalization (e.g., quaternization for cationic surfactants) .

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid vs. Similar Sugar Acids

Limited evidence directly addresses this compound, but structural analogs provide insights:

Table 3: Comparison with Sugar Acids
Compound Name Hydroxyl Group Configuration Applications Reference
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid 2R,3S,4R,5R (hypothesized) Potential metal chelation -
Gluconic acid 2R,3S,4R,5R (similar configuration) Food additive, pharmaceuticals -
Ascorbic acid Enediol structure Antioxidant, cofactor -

Key Findings :

  • Stereochemistry Impact : The specific hydroxyl arrangement may influence chelation strength or metabolic pathways compared to gluconic acid.
  • Functional Limitations: Unlike ascorbic acid, the absence of an enediol group in pentahydroxyhexanoic acid likely limits its redox activity.

Biological Activity

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is a complex organic compound with significant biological activity. Its structural composition includes a long aliphatic chain and multiple hydroxyl groups, which contribute to its unique properties and potential applications in various fields such as pharmaceuticals and cosmetics.

  • Molecular Formula : C27H56N2O7
  • Molecular Weight : 520.74 g/mol
  • CAS Number : 83542-86-3

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of octadec-9-enylamine with propane-1,3-diamine under controlled conditions. The resulting product can undergo various chemical reactions including oxidation and reduction due to the presence of hydroxyl groups.

Biological Activity

The biological activity of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is primarily attributed to its interaction with cellular membranes and enzymes. The long aliphatic chain allows for integration into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the multiple hydroxyl groups facilitate interactions with various biological molecules.

The compound's mechanism of action involves:

  • Membrane Interaction : Alters membrane properties which can influence cell signaling pathways.
  • Enzyme Modulation : The hydroxyl groups can interact with enzymes and receptors, potentially leading to modulation of their activities.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that compounds similar to N'-[(Z)-octadec-9-enyl]propane-1,3-diamine exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
  • Skin Penetration Enhancer :
    • Research indicated that this compound may serve as an effective skin penetration enhancer in topical formulations due to its ability to disrupt lipid barriers in the skin.
  • Drug Delivery Systems :
    • The compound has been investigated for use in cationic lipid-based drug delivery systems. Its ability to encapsulate nucleic acids and facilitate cellular uptake has been highlighted in several studies.

Comparative Analysis

PropertyN'-[(Z)-octadec-9-enyl]propane-1,3-diamine; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acidSimilar Compounds
Molecular Weight520.74 g/molVaries (e.g., N-octadecenyl diamine ~607 g/mol)
Biological ActivityAntimicrobial properties; skin penetration enhancement; drug delivery potentialVaries (some may lack significant activity)
Mechanism of ActionMembrane integration; enzyme modulationVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-[(Z)-octadec-9-enyl]propane-1,3-diamine, and how can purity be ensured?

  • Methodological Answer : The synthesis of alkyl-diamine derivatives often involves refluxing with anhydrides or coupling agents under inert atmospheres. For example, propionic anhydride has been used in reflux conditions (12 h, argon) to promote acylation, followed by extraction with CHCl₃ and purification via acid-base partitioning . Purity can be validated using GC/MS (e.g., retention time analysis) and ¹H/¹³C NMR to confirm structural integrity .

Q. How can researchers confirm the stereochemical configuration of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, optical rotation measurements combined with comparative analysis against known standards (e.g., tartaric acid derivatives) can provide indirect evidence. NMR coupling constants (J-values) for vicinal hydroxy groups may also indicate relative configurations .

Q. What safety protocols are critical when handling these compounds?

  • Methodological Answer : Both compounds require adherence to GHS hazard classifications (e.g., H302 for oral toxicity, H315/H319 for skin/eye irritation). Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing these compounds?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states to identify energetically favorable conditions. Institutions like ICReDD integrate computational reaction path searches with experimental validation, reducing trial-and-error approaches by 30–50% . COMSOL Multiphysics can simulate heat/mass transfer in reactors to optimize parameters like temperature and mixing efficiency .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during characterization?

  • Methodological Answer : Cross-validation using complementary techniques is essential. For instance, if MS indicates a molecular ion peak inconsistent with NMR data, high-resolution MS (HRMS) can resolve mass discrepancies. IR spectroscopy can confirm functional groups (e.g., -OH in pentahydroxyhexanoic acid) missed by NMR .

Q. How do these compounds interact with lipid bilayers or biological membranes, and what experimental models are suitable?

  • Methodological Answer : The amphiphilic nature of N'-[(Z)-octadec-9-enyl]propane-1,3-diamine suggests potential membrane-disruptive effects. Langmuir trough experiments can measure surface pressure-area isotherms, while fluorescence anisotropy using DPH probes quantifies membrane fluidity changes. MD simulations (e.g., GROMACS) can predict insertion dynamics .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scale-up risks racemization, especially for the pentahydroxyhexanoic acid. Continuous flow reactors with immobilized catalysts (e.g., chiral Lewis acids) improve stereocontrol. Process analytical technology (PAT), such as inline FTIR, monitors reaction progress in real time to adjust parameters dynamically .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between theoretical (computational) and experimental yields?

  • Methodological Answer : Re-evaluate computational assumptions (e.g., solvent effects, catalyst loading). Experimental replicates under controlled conditions (e.g., moisture-free, inert atmosphere) can identify variables like trace impurities or side reactions. Statistical tools (e.g., ANOVA) quantify variability significance .

Q. What analytical methods differentiate between polymorphic forms of these compounds?

  • Methodological Answer : Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphs. For hygroscopic compounds like pentahydroxyhexanoic acid, dynamic vapor sorption (DVS) assesses stability under humidity variations .

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